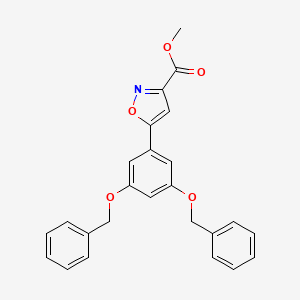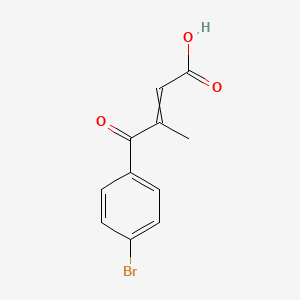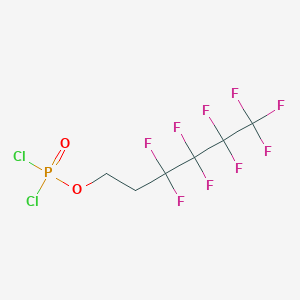
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate: is a fluorinated organophosphorus compound. It is characterized by the presence of a highly fluorinated hexyl chain and two chlorine atoms attached to a phosphorus atom. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
3,3,4,4,5,5,6,6,6-Nonafluorohexanol+PCl3→3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate can be substituted by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents such as dichloromethane or toluene.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphorothioates, phosphoramidates, or phosphorates can be formed.
Hydrolysis Products: 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique chemical properties.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic and oleophobic properties.
Biology and Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biomolecular Interactions: Studied for its interactions with biomolecules, which can be useful in the development of new pharmaceuticals.
Industry:
Coatings: Used in the production of coatings that require high chemical and thermal stability.
Electronics: Employed in the electronics industry for the production of components that require high resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which stabilizes the phosphorus center and makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid
- 1H,1H,2H,2H-Nonafluorohexyl acrylate
Comparison:
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but contains a methacrylate group instead of a phosphorodichloridate group. Used primarily in polymer chemistry.
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid: Contains a phosphonic acid group, making it more suitable for applications requiring strong acidic properties.
- 1H,1H,2H,2H-Nonafluorohexyl acrylate: Contains an acrylate group and is used in the production of fluorinated polymers.
The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate lies in its combination of a highly fluorinated chain with a reactive phosphorus center, making it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H4Cl2F9O2P |
|---|---|
Molekulargewicht |
380.96 g/mol |
IUPAC-Name |
6-dichlorophosphoryloxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C6H4Cl2F9O2P/c7-20(8,18)19-2-1-3(9,10)4(11,12)5(13,14)6(15,16)17/h1-2H2 |
InChI-Schlüssel |
NSQJDURYKLOCBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


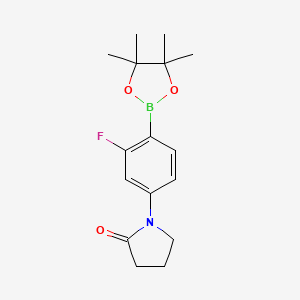
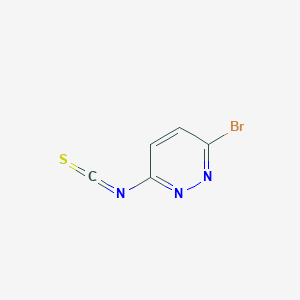
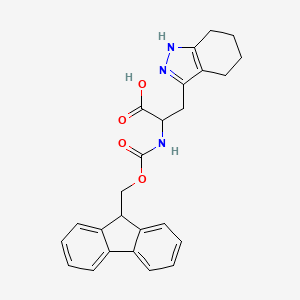
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
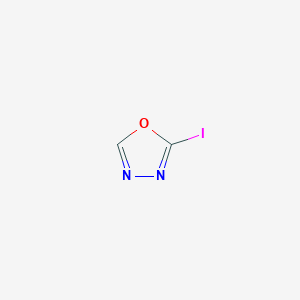
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)

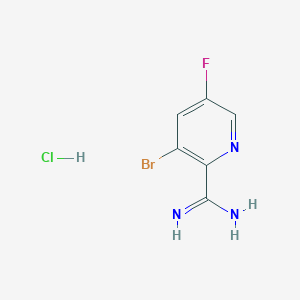
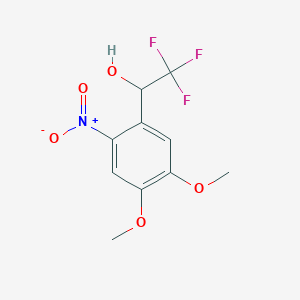
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)

